PD 198306

Descripción

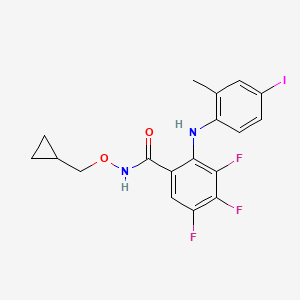

structure in first source

Propiedades

IUPAC Name |

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAXDAKQGVISBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433306 | |

| Record name | PD 198306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-61-3 | |

| Record name | PD-198306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 198306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-198306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of PD 198306: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 198306 is a potent and highly selective, non-ATP competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), crucial components of the Ras-Raf-MEK-ERK signaling cascade. By binding to an allosteric site on the MEK enzymes, this compound effectively prevents the phosphorylation and subsequent activation of their sole substrates, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). This blockade of the MAPK/ERK pathway underlies its utility as a research tool to investigate cellular processes such as proliferation, differentiation, and apoptosis, and has been explored for its therapeutic potential, particularly in the context of neuropathic pain. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism: Allosteric Inhibition of MEK1/2

This compound functions as a selective inhibitor of MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound is a non-ATP competitive inhibitor. This mode of action indicates that it binds to an allosteric site on the MEK enzyme, a pocket adjacent to the ATP-binding site.[2][3] This allosteric binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing it from phosphorylating its downstream targets, ERK1 and ERK2.[2][3]

The direct consequence of MEK1/2 inhibition by this compound is a reduction in the levels of phosphorylated ERK1 and ERK2 (p-ERK1/2).[1][4] This has been demonstrated in various experimental models, including in vivo studies where administration of this compound leads to a measurable decrease in active ERK1 and ERK2 in tissue lysates.[4]

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes. This compound acts at the level of MEK1/2 to disrupt this cascade.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / Concentration | Reference |

| MEK1/2 | Isolated Enzyme | 8 nM | [5] |

| MEK Activity | Synovial Fibroblasts | 30 - 100 nM | [5] |

| ERK | Kinase Assay | > 1 µM | [5] |

| c-Src | Kinase Assay | > 4 µM | [5] |

| Cyclin-dependent kinases (cdks) | Kinase Assay | > 4 µM | [5] |

| PI 3-kinase γ | Kinase Assay | > 10 µM | [5] |

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Animal Model | Administration Route | Effective Dose Range | Observed Effect | Reference |

| Streptozocin-induced diabetic neuropathy | Intrathecal | 1 - 30 µg | Dose-dependent blockade of static allodynia | [4] |

| Chronic Constriction Injury (CCI) | Intrathecal | 1 - 30 µg | Dose-dependent blockade of static allodynia | [4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro MEK1 Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds like this compound against MEK1.

Objective: To quantify the dose-dependent inhibition of MEK1 kinase activity by this compound.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 (as substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

DTT (Dithiothreitol)

-

ATP

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.

-

Enzyme and Substrate Preparation: Dilute recombinant active MEK1 and inactive ERK2 in kinase assay buffer to their optimal working concentrations.

-

Kinase Reaction: a. To each well of a 384-well plate, add the diluted this compound or DMSO (vehicle control). b. Add the diluted MEK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP. d. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a luminescent kinase activity assay kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines the procedure for assessing the inhibitory effect of this compound on ERK1/2 phosphorylation in a cell-based assay.

Objective: To determine the effect of this compound on the levels of phosphorylated ERK1/2 in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., EGF, PMA) to activate the MAPK pathway

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed cells in culture plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. c. Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours. d. Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the chemiluminescent signal using an imaging system.

-

Re-probing for Total ERK: a. Strip the membrane of the phospho-ERK1/2 antibodies. b. Re-probe the same membrane with the primary antibody against total-ERK1/2, followed by the secondary antibody and detection as described above.

-

Data Analysis: a. Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2. b. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample. c. Compare the normalized phospho-ERK1/2 levels across the different treatment conditions.

Conclusion

This compound is a well-characterized and highly selective allosteric inhibitor of MEK1/2. Its potent inhibitory activity, coupled with its selectivity for MEK over other kinases, makes it an invaluable tool for dissecting the roles of the MAPK/ERK signaling pathway in a wide range of biological processes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | MEK | Tocris Bioscience [tocris.com]

PD 198306: A Selective, Non-ATP Competitive Inhibitor of MEK1/2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD 198306 is a potent and highly selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. As a critical component of the Ras/Raf/MEK/ERK signaling pathway, MEK1/2 represents a key therapeutic target in various pathologies, including cancer and neuropathic pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and preclinical data. Detailed experimental protocols for key assays and mandatory visualizations of the relevant signaling pathway and experimental workflows are provided to support further research and development efforts.

Introduction

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in upstream components like Ras or BRAF, is a hallmark of many human cancers.[2] MEK1 and MEK2 are dual-specificity protein kinases that serve as the immediate downstream effectors of Raf kinases and the sole known activators of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] The central role of MEK1/2 makes them attractive targets for therapeutic intervention.

This compound has emerged as a valuable research tool for elucidating the role of the MEK/ERK pathway in various biological and pathological processes. Its high potency and selectivity, combined with its non-ATP competitive mechanism of action, distinguish it from other kinase inhibitors.[4][5] This guide aims to consolidate the available technical information on this compound to facilitate its use in preclinical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide |

| Molecular Formula | C₁₈H₁₆F₃IN₂O₂ |

| Molecular Weight | 476.23 g/mol |

| CAS Number | 212631-61-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a selective inhibitor of MEK1 and MEK2.[6] Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound is a non-ATP competitive inhibitor.[4][5] It binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2, inducing a conformational change that locks the enzyme in an inactive state. This prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation effectively blocks the propagation of signals down the MAPK cascade, leading to the modulation of gene expression and cellular responses.

Signaling Pathway Diagram

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC₅₀ | Reference |

| MEK1 (isolated enzyme) | Kinase Assay | 8 nM | [7] |

| MEK activity in synovial fibroblasts | Cellular Assay | 30 - 100 nM | [7] |

Table 2: In Vitro Selectivity of this compound

| Kinase | IC₅₀ | Reference |

| ERK | > 1 µM | [7] |

| c-Src | > 4 µM | [7] |

| Cyclin-dependent kinases (cdks) | > 4 µM | [7] |

| PI 3-kinase γ | > 10 µM | [7] |

Preclinical Studies

This compound has demonstrated significant efficacy in preclinical models of neuropathic pain and osteoarthritis.

Neuropathic Pain

In rat models of streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) of the sciatic nerve, intrathecal administration of this compound dose-dependently blocked static allodynia.[1] This anti-hyperalgesic effect correlated with a reduction in the phosphorylation of ERK1 and ERK2 in the lumbar spinal cord.[1]

Osteoarthritis

In a rabbit experimental model of osteoarthritis, treatment with this compound resulted in a dose-dependent reduction in the levels of phospho-ERK1/2 and matrix metalloproteinase-1 (MMP-1), suggesting a potential role in mitigating the structural changes associated with the disease.[5]

Experimental Protocols

MEK1/2 Kinase Assay (Generic HTRF Protocol)

This protocol provides a general framework for determining the IC₅₀ of a MEK inhibitor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant active MEK1 or MEK2 enzyme

-

Inactive ERK2 substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-ERK antibody and an acceptor-labeled anti-ERK antibody.

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the MEK1 or MEK2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the phosphorylated product by adding the HTRF detection antibodies.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Western Blot for Phospho-ERK1/2 Inhibition

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest cultured in appropriate media

-

This compound

-

Stimulant (e.g., EGF, PMA) if required to induce ERK phosphorylation

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

If necessary, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-4 hours.

-

If applicable, stimulate the cells with a growth factor or other agonist for a short period (e.g., 15 minutes) to induce ERK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol outlines the induction of the CCI model in rats and the assessment of mechanical allodynia.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 chromic gut sutures

-

This compound formulation for intrathecal injection (e.g., suspended in cremophor:ethanol:water, 1:1:8)

-

Von Frey filaments of varying forces

-

Testing apparatus with a wire mesh floor

Procedure:

-

CCI Surgery:

-

Anesthetize the rat.

-

Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period (e.g., 2 weeks) for the neuropathy to develop.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Place the rats in individual compartments on a raised wire mesh floor and allow them to acclimate.

-

Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT) in grams.

-

-

Drug Administration and Assessment:

-

Administer this compound or vehicle intrathecally.

-

Assess the PWT at various time points post-administration (e.g., 30, 60, and 120 minutes) to evaluate the anti-allodynic effect.

-

Clinical Status

To date, there is no publicly available information on clinical trials involving this compound. Its use has been primarily in preclinical research settings.

Conclusion

This compound is a well-characterized, potent, and selective MEK1/2 inhibitor that serves as an invaluable tool for investigating the roles of the MAPK/ERK signaling pathway. Its non-ATP competitive mechanism of action provides a distinct advantage in specificity. The preclinical data, particularly in the context of neuropathic pain, highlight its therapeutic potential. This technical guide provides a consolidated resource of its properties, mechanism, and relevant experimental protocols to support its application in future research endeavors.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. researchgate.net [researchgate.net]

- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the MAPK/ERK Pathway and PD 198306

An In-Depth Technical Guide on the Role of PD 198306 in the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. It details the compound's mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the relevant biological and experimental frameworks.

The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from a wide array of extracellular stimuli to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2][3] This pathway consists of a series of protein kinases: a MAPK Kinase Kinase (MAPKKK) like Raf, a MAPK Kinase (MAPKK) like MEK, and a MAPK, which is ERK.[3] The activation of this cascade is a frequent event in human cancers, often driven by mutations in genes like RAS and BRAF.[4]

MEK1 and MEK2 are dual-specificity kinases that serve as the direct upstream activators of ERK1 and ERK2, making them a critical control point in the pathway.[2][5] Their unique role as the sole activators of ERK makes them an attractive target for therapeutic intervention.[6] this compound is a potent, selective, and non-ATP competitive inhibitor of MEK1/2, which has been instrumental as a research tool for dissecting the roles of the MAPK/ERK pathway.[7]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a unique allosteric site on the MEK1/2 enzymes.[5] This binding is not competitive with ATP, a characteristic that contributes to its high selectivity.[5][7] By binding to this allosteric pocket, this compound prevents the conformational changes required for MEK to be phosphorylated and activated by its upstream kinase, Raf. Consequently, MEK is locked in an inactive state and cannot phosphorylate its only known substrates, ERK1 and ERK2.[5] This leads to a blockade of the downstream signaling cascade.[8][9]

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized in various biochemical and cellular assays. The data below is compiled from multiple studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 Value | Assay Type | Reference |

| MEK1/2 (isolated enzyme) | 8 nM | Kinase Assay | [7][10][11] |

| ERK | > 1 µM | Kinase Assay | [10] |

| c-Src | > 4 µM | Kinase Assay | [10] |

| Cyclin-dependent kinases (cdks) | > 4 µM | Kinase Assay | [10] |

| PI 3-kinase γ | > 10 µM | Kinase Assay | [10] |

Table 2: Cellular and In Vivo Activity of this compound

| Context | Effective Concentration / Dose | Observed Effect | Reference |

| Synovial Fibroblasts | 30 - 100 nM | Inhibition of MEK activity | [7][10] |

| Tha-Crimson Replication | 10 µM | 50% reduction at 36h | [8] |

| Rat Model (Neuropathic Pain) | 1 - 30 µg (intrathecal) | Dose-dependent blockade of static allodynia | [8][9] |

| Rabbit Model (Osteoarthritis) | Dose-dependent | Reduction in phospho-ERK-1/2 levels | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound.

In Vitro MEK1 Kinase Assay

This protocol assesses the direct inhibitory effect of this compound on purified MEK1 enzyme activity.

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 0.1% β-mercaptoethanol, 10 mM MgAcetate, 0.2 mM EGTA, 0.01% Brij-35).[12]

-

Enzyme/Substrate Mix : Dilute recombinant active MEK1 and its inactive substrate (e.g., catalytically inactive ERK2) in kinase buffer.[12][13]

-

ATP Solution : Prepare a solution of ATP in kinase buffer. The concentration is often set near the Km value for the enzyme.[12]

-

This compound Dilutions : Prepare a serial dilution of this compound in DMSO, then further dilute in kinase buffer.

-

-

Assay Procedure :

-

Add 10 µL of the this compound dilution (or DMSO vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of the Enzyme/Substrate Mix to each well and incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 30°C or room temperature for 30-60 minutes.[12][14]

-

-

Detection :

-

Data Analysis :

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Phospho-ERK (p-ERK) Inhibition

This cell-based assay measures the ability of this compound to block MEK activity within intact cells.

-

Cell Culture and Treatment :

-

Plate cells (e.g., A2058 melanoma, NIH3T3 fibroblasts) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

-

Stimulate the cells with a mitogen (e.g., 100 ng/mL EGF or 400 nM PMA) for 10-15 minutes to robustly activate the MAPK/ERK pathway.[15]

-

-

Lysate Preparation :

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.[15]

-

Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[15][16]

-

-

SDS-PAGE and Western Blotting :

-

Determine the protein concentration of the supernatant using a BCA assay.[16]

-

Normalize all samples to the same protein concentration, add SDS-PAGE loading buffer, and boil for 5 minutes.

-

Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis and Re-probing :

-

Quantify the band intensities for p-ERK.

-

To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.

-

Calculate the ratio of p-ERK to total ERK for each condition to determine the dose-dependent inhibition by this compound.

-

Summary of Effects and Applications

The primary consequence of MEK1/2 inhibition by this compound is the suppression of ERK1/2 activation. This leads to several key downstream effects:

-

Anti-proliferative Effects : By blocking a central pathway for cell growth, this compound can inhibit the proliferation of various cell types, particularly those with activating mutations upstream of MEK.

-

Antihyperalgesic Effects : In vivo studies have demonstrated that this compound can block static allodynia in models of neuropathic pain.[9] This effect is correlated with a reduction in the elevated levels of active ERK1 and 2 in the lumbar spinal cord, suggesting that the MAPK/ERK cascade is a potential target for pain treatment.[9]

-

Reduction of Inflammatory Mediators : In models of osteoarthritis, this compound treatment led to a reduction in the level of matrix metalloproteinase-1 (MMP-1), an enzyme involved in cartilage degradation.[7]

Due to its high selectivity, this compound serves as an excellent tool for validating the involvement of the MEK-ERK pathway in various biological processes without the confounding off-target effects seen with less selective kinase inhibitors.[17]

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. abmole.com [abmole.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PD 198306: A-Technical Overview

An In-depth Examination of a Selective MEK1/2 Inhibitor

Introduction

PD 198306 is a potent and selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a critical component of the Ras/Raf/MEK/ERK signaling cascade, MEK1/2 are key regulators of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers and other diseases, making MEK an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Discovery and Synthesis

This compound, with the chemical name N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide, was first synthesized at Parke-Davis Pharmaceutical Research in Ann Arbor, MI, U.S.A.[1]. While the specific details of the initial discovery program and the complete synthesis scheme are not extensively published in publicly available literature, its development emerged from medicinal chemistry efforts to identify potent and selective MEK inhibitors. The diarylamine scaffold is a common feature in a number of MEK inhibitors, suggesting that its discovery was likely part of a broader exploration of this chemical class.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of MEK1 and MEK2, the dual-specificity protein kinases that phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By binding to an allosteric site on the MEK enzymes, this compound prevents the conformational changes necessary for their activation by upstream Raf kinases. This, in turn, blocks the phosphorylation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.

dot

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| MEK1 (isolated enzyme) | Kinase Assay | 8 nM | [2] |

| MEK activity in synovial fibroblasts | Cellular Assay | 30 - 100 nM | [2] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 | Reference |

| ERK | > 1 µM | [2] |

| c-Src | > 4 µM | [2] |

| cdks | > 4 µM | [2] |

| PI 3-kinase γ | > 10 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro MEK1 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 (substrate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

This compound

-

96-well plates

-

Plate reader for luminescence or radioactivity detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the MEK1 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP (often radiolabeled, e.g., [γ-33P]ATP) to each well.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash several times with phosphoric acid to remove unincorporated ATP.

-

Measure the incorporated radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a cellular phospho-ERK inhibition assay.

Preclinical Efficacy in Neuropathic Pain Models

A significant body of preclinical research has focused on the potential of this compound in the treatment of neuropathic pain.

Experimental Models

-

Streptozocin (STZ)-induced diabetic neuropathy: A model of painful diabetic neuropathy.

-

Chronic Constriction Injury (CCI): A model of nerve injury-induced neuropathic pain.

In Vivo Experimental Protocol (General)

Animals: Male Sprague-Dawley rats.

Drug Administration:

-

Intrathecal (i.t.) administration of this compound (1-30 µg in 10 µL) suspended in a vehicle of cremophor:ethanol:water (1:1:8).[1]

Behavioral Testing:

-

Static allodynia: Assessed by measuring the paw withdrawal threshold to mechanical stimulation with von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.

Biochemical Analysis:

-

Western Blotting: Lumbar spinal cord tissue is collected after behavioral testing to measure the levels of phosphorylated ERK1/2 and total ERK1/2.

Key Findings:

-

Intrathecal administration of this compound dose-dependently blocked static allodynia in both the STZ and CCI models of neuropathic pain.[1]

-

The minimum effective dose was 3 µg in the STZ model and 10 µg in the CCI model.[1]

-

The antihyperalgesic effects correlated with a reduction in the elevated levels of active (phosphorylated) ERK1 and 2 in the lumbar spinal cord.[1]

-

Intraplantar (peripheral) administration of this compound had no effect, indicating a central mechanism of action.[1]

Table 3: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Model | Administration Route | Dose Range | Effect | Reference |

| Streptozocin-induced neuropathy | Intrathecal | 1-30 µg | Dose-dependent blockade of static allodynia | [1] |

| Chronic Constriction Injury | Intrathecal | 1-30 µg | Dose-dependent blockade of static allodynia | [1] |

Pharmacokinetics and Clinical Development

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MEK1/2. Extensive preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, validating MEK1 as a novel target for this indication. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of MEK inhibitors. While the clinical development of this compound did not proceed, the foundational research conducted with this compound has significantly contributed to the understanding of the role of the MEK-ERK pathway in disease and has paved the way for the development of other MEK inhibitors that have reached clinical use.

References

The MEK1/2 Inhibitor PD 198306: A Technical Guide to In Vitro and In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 198306 is a potent and selective, non-ATP competitive inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2), key components of the Ras/Raf/MEK/ERK signaling cascade.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3] Dysregulation of the MEK/ERK pathway is implicated in various pathologies, most notably cancer and chronic pain.[4][5] This technical guide provides a comprehensive overview of the in vitro and in vivo applications of this compound, with a focus on its utility in preclinical research for conditions such as neuropathic pain and osteoarthritis.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific allosteric site on the MEK1/2 enzymes.[6] This binding prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[7] The inhibition of ERK1/2 phosphorylation is a hallmark of this compound activity and serves as a primary biomarker for its target engagement in both in vitro and in vivo systems.[7][8]

In Vitro Applications & Quantitative Data

This compound is a valuable tool for dissecting the role of the MEK/ERK pathway in cell-based assays. Its high selectivity makes it a preferred inhibitor for studying the specific consequences of MEK1/2 inhibition.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | Cell Line/System | Key Findings | Reference |

| Kinase Assay | Isolated MEK1/2 | Enzyme Assay | Potent inhibition of MEK1/2 activity. | [1][8][9] |

| Cell-Based Assay | MEK Activity | Synovial Fibroblasts | Inhibition of MEK activity in a species-dependent manner. | [1][8] |

| Viral Replication Assay | Tha-GFP/Tha-Crimson Replication | Not Specified | Significant inhibition of viral replication at 10 µM. | [10] |

Table 2: In Vitro Selectivity of this compound

| Kinase | IC50 | Reference |

| MEK1/2 | 8 nM | [1][8][9] |

| ERK | > 1 µM | [1][8] |

| c-Src | > 4 µM | [1][8] |

| Cyclin-dependent kinases (cdks) | > 4 µM | [1][8] |

| PI 3-kinase γ | > 10 µM | [1][8] |

In Vivo Applications & Quantitative Data

The primary in vivo applications of this compound have been in preclinical models of neuropathic pain and osteoarthritis, where the MEK/ERK pathway is known to be upregulated.

Table 3: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |

| Streptozocin-induced diabetic neuropathy (Rat) | Intrathecal (i.t.) | 1-30 µg | Dose-dependent blockade of static allodynia. MED of 3 µg. | [7][10] |

| Chronic Constriction Injury (CCI) (Rat) | Intrathecal (i.t.) | 1-30 µg | Dose-dependent blockade of static allodynia. MED of 10 µg. | [7] |

| Chronic Constriction Injury (CCI) (Rat) | Intraplantar (i.p.l.) | 3 µg | No significant effect on hyperalgesia. | [7] |

Table 4: In Vivo Efficacy of this compound in an Osteoarthritis Model

| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |

| Anterior Cruciate Ligament Transection (ACLT) (Rabbit) | Oral | 10 mg/kg/day and 30 mg/kg/day for 8 weeks | Dose-dependent reduction in cartilage lesions, osteophyte width, and synovial inflammation. Significant reduction in phospho-ERK-1/2 and MMP-1 levels in chondrocytes. | [1][8] |

Experimental Protocols

Preparation of this compound for In Vitro and In Vivo Studies

In Vitro Stock Solutions: this compound is soluble in DMSO up to 200 mg/mL.[10] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute to the final desired concentration in cell culture media. It is recommended to use freshly opened, high-purity DMSO as it is hygroscopic and can affect solubility.[10]

In Vivo Formulations: The solubility of this compound in aqueous solutions is limited. For in vivo administration, several vehicle formulations have been reported:

-

For Intrathecal Injection: A suspension in cremophor:ethanol:water (1:1:8).[7][10]

-

For Oral Administration: While the specific vehicle for the rabbit osteoarthritis study was not detailed, a common approach for oral gavage of hydrophobic compounds involves formulations with agents like PEG300, Tween-80, and saline.[10] A suggested protocol is to first dissolve this compound in DMSO, then sequentially add PEG300, Tween-80, and finally saline to the desired volume.[10] Another option for oral administration is a suspension in corn oil.[10]

In Vivo Neuropathic Pain Model: Streptozocin-Induced Diabetic Neuropathy in Rats

Objective: To assess the antihyperalgesic effects of this compound.

Model Induction:

-

Induce diabetes in male Sprague-Dawley rats via a single intraperitoneal injection of streptozocin.

-

Confirm the development of hyperglycemia and subsequent mechanical allodynia over a period of approximately two weeks.[7]

Drug Administration:

-

Administer this compound via intrathecal injection in a volume of 10 µL.[7][10] Doses ranging from 1 to 30 µg have been shown to be effective.[7][10]

-

A vehicle control (e.g., cremophor:ethanol:water, 1:1:8) should be administered to a separate cohort of animals.[7][10]

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments to determine the paw withdrawal threshold before and at various time points (e.g., 30, 60, and 120 minutes) after drug administration.[7] A significant increase in the paw withdrawal threshold indicates an antihyperalgesic effect.

Biochemical Analysis:

-

At the end of the experiment, sacrifice the animals and collect lumbar spinal cord tissue.[7]

-

Perform Western blot analysis to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 to confirm target engagement.[7] A reduction in the p-ERK1/2 to total ERK1/2 ratio in the this compound-treated group compared to the vehicle group is expected.

In Vivo Osteoarthritis Model: Anterior Cruciate Ligament Transection (ACLT) in Rabbits

Objective: To evaluate the disease-modifying effects of this compound on the development of osteoarthritis.

Model Induction:

-

Surgically transect the anterior cruciate ligament in the right knee joint of New Zealand white rabbits to induce joint instability, leading to the development of OA-like structural changes.[1][8]

Drug Administration:

-

Administer this compound orally once daily. Doses of 10 mg/kg/day and 30 mg/kg/day have been tested.[1][8]

-

A placebo-treated group should be included as a control.

-

Treatment is typically initiated immediately after surgery and continued for a period of 8 weeks.[1][8]

Endpoint Analysis:

-

After the treatment period, sacrifice the animals and dissect the knee joints.

-

Macroscopic Evaluation: Assess the severity of cartilage lesions on the femoral condyles and tibial plateaus. Measure the width of osteophytes.[1][8]

-

Histological Analysis: Process the cartilage and synovial membrane for histological staining (e.g., Safranin O-fast green for cartilage, H&E for synovium). Score the severity of cartilage degradation and synovial inflammation.[1][8]

-

Immunohistochemistry: Perform immunohistochemical staining on cartilage sections to detect the levels of phosphorylated ERK-1/2 and matrix metalloproteinase 1 (MMP-1) in chondrocytes.[1][8]

Western Blot Analysis of ERK1/2 Phosphorylation

Objective: To quantify the inhibition of MEK1/2 by this compound by measuring the phosphorylation of its downstream target, ERK1/2.

Protocol Outline:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody that recognizes total ERK1/2.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Visualizations

Signaling Pathway

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Neuropathic Pain Study

Caption: A typical experimental workflow for evaluating this compound in a neuropathic pain model.

Conclusion

This compound is a highly selective and potent MEK1/2 inhibitor that has proven to be an invaluable research tool for investigating the role of the MEK/ERK signaling pathway in a variety of biological processes and disease states. Its demonstrated efficacy in preclinical models of neuropathic pain and osteoarthritis highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute studies utilizing this compound. As with any experimental work, it is crucial to carefully consider the specific model system and endpoints to ensure robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. A Combination of Surgical and Chemical Induction in a Rabbit Model for Osteoarthritis of the Knee - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel method to establish the rabbit model of knee osteoarthritis: intra-articular injection of SDF-1 induces OA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vivo selective inhibition of mitogen-activated protein kinase kinase 1/2 in rabbit experimental osteoarthritis is associated with a reduction in the development of structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

PD 198306: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD 198306, a selective inhibitor of MEK1/2, for its application in neuropathic pain research. This document collates key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective, non-ATP competitive inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] MEK is a critical upstream kinase that phosphorylates and activates the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK/ERK signaling cascade is a pivotal intracellular pathway that transduces extracellular signals to cellular responses, playing a crucial role in cell proliferation, differentiation, and survival.[2] In the context of neuropathic pain, the development of this condition is associated with a significant up-regulation and increased activity of the MAPK/ERK cascade within the spinal cord.[3] By selectively inhibiting MEK1/2, this compound effectively reduces the phosphorylation and activation of ERK1 and 2, thereby mitigating the downstream signaling that contributes to pain hypersensitivity.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Notes |

| MEK1/2 (isolated enzyme) | 8 nM | Potent inhibition of the target enzyme.[1] |

| MEK (in synovial fibroblasts) | 30 - 100 nM | Demonstrates cellular permeability and activity.[2] |

| ERK | > 1 µM | High selectivity for MEK over its direct substrate.[1][2] |

| c-Src | > 4 µM | Indicates selectivity against other kinase families.[1][2] |

| cdks (cyclin-dependent kinases) | > 4 µM | High selectivity profile.[1][2] |

| PI 3-kinase γ | > 10 µM | Demonstrates specificity for the MAPK/ERK pathway.[1][2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Neuropathic Pain

| Neuropathic Pain Model | Administration Route | Effective Dose Range | Minimum Effective Dose (MED) | Peak Effect Duration |

| Streptozocin-Induced Diabetic Neuropathy | Intrathecal | 1 - 30 µg | 3 µg | Up to 1 hour.[3][4] |

| Chronic Constriction Injury (CCI) | Intrathecal | 1 - 30 µg | 10 µg | 1 - 2 hours.[3] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation in neuropathic pain models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound for neuropathic pain.

Streptozocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful neuropathy often associated with type 1 diabetes.

-

Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.[4]

-

Induction of Diabetes:

-

A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. Doses can range, but a common protocol uses a low dose to induce diabetes.[5]

-

Diabetes is typically confirmed approximately one week post-injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[6]

-

-

Development of Neuropathy: The development of neuropathic pain, specifically mechanical allodynia, is assessed over a period of approximately two weeks following the induction of diabetes.[3]

-

Behavioral Assessment: Mechanical allodynia is quantified using von Frey hairs to measure the paw withdrawal threshold in response to a mechanical stimulus.[3]

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model of peripheral nerve injury-induced neuropathic pain.

-

Animals: Male Sprague-Dawley rats are a suitable species.[4]

-

Surgical Procedure:

-

Animals are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures (e.g., chromic gut) are tied around the nerve at approximately 1 mm intervals.[7] The constriction should be minimal, just enough to retard circulation without arresting it.

-

The muscle and skin are then closed with sutures.

-

-

Development of Neuropathy: Pain hypersensitivity develops and is typically stable for assessment starting from day 7 post-surgery.[8]

-

Behavioral Assessment: Mechanical allodynia is measured using the von Frey test on the mid-plantar surface of the hind paw of the injured limb.[7]

Drug Administration and Behavioral Testing

-

This compound Formulation: For in vivo studies, this compound can be suspended in a vehicle of cremophor:ethanol:water in a 1:1:8 ratio.[4]

-

Intrathecal (i.t.) Administration:

-

Intraplantar (i.pl.) Administration: For peripheral administration, a higher dose (e.g., 3 mg in 100 µL) can be injected into the hind paw.[4] Notably, intraplantar administration of this compound has been shown to have no effect on neuropathic pain in these models, indicating a central site of action in the spinal cord.[3]

-

Timeline for Behavioral Assessment:

-

Baseline paw withdrawal thresholds are measured before drug administration.

-

Following administration of this compound or vehicle, withdrawal thresholds are reassessed at multiple time points, such as 30 minutes, 1 hour, and 2 hours, to determine the onset and duration of the antihyperalgesic effect.[3]

-

Biochemical Analysis (Western Blot)

To confirm the mechanism of action, the effect of this compound on ERK1/2 activation in the spinal cord is assessed.

-

Following the final behavioral assessment, animals are euthanized.

-

The lumbar region of the spinal cord is collected.

-

Tissue is processed for protein extraction.

-

Western blot analysis is performed using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 to determine the extent of MEK inhibition.[3] The antihyperalgesic effects of this compound have been shown to correlate with a reduction in the elevated levels of active ERK1 and 2 in the lumbar spinal cord.[3]

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | MEK | Tocris Bioscience [tocris.com]

- 3. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ndineuroscience.com [ndineuroscience.com]

- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdbneuro.com [mdbneuro.com]

PD 198306 in Cancer Cell Line Studies: A Technical Guide to a Prototypical MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD 198306, a selective inhibitor of the Mitogen-activated protein kinase kinase (MEK). While primarily utilized as a research tool to probe the MAPK/ERK signaling pathway, its mechanism of action is representative of a class of therapeutic agents actively pursued in oncology. This document details its mechanism, relevant experimental protocols for its study, and the expected cellular consequences in cancer models.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

This compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling cascade, a pathway crucial for regulating cell proliferation, differentiation, survival, and motility.[1] In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][3]

This compound binds to an allosteric pocket on the MEK enzyme, preventing it from phosphorylating its only known substrates, ERK1 and ERK2. This blockade halts the signal transduction cascade, leading to a decrease in the levels of phosphorylated ERK (p-ERK). As p-ERK is the active form of the kinase responsible for phosphorylating numerous cytoplasmic and nuclear targets, its inhibition is the primary mechanism through which this compound exerts its cellular effects.

Quantitative Data Presentation

While extensive public data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of specific cancer cell lines is limited, the table below provides illustrative examples of typical IC50 values for other well-characterized MEK inhibitors in cancer cell lines with known driver mutations. This demonstrates the expected range of potencies and the differential sensitivity often observed, particularly in cell lines with BRAF or KRAS mutations, which are highly dependent on the MAPK pathway for survival.

| Inhibitor | Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| Trametinib | A375 | Melanoma | BRAF V600E | ~1 - 5 |

| Trametinib | HCT116 | Colorectal Cancer | KRAS G13D | ~10 - 50 |

| Trametinib | BxPC-3 | Pancreatic Cancer | KRAS Wild-Type | >1000 |

| Selumetinib | A549 | Lung Cancer | KRAS G12S | ~500 - 1000 |

| Selumetinib | SK-MEL-28 | Melanoma | BRAF V600E | ~100 - 200 |

| Cobimetinib | WM-266-4 | Melanoma | BRAF V600E | ~5 - 20 |

Note: The values presented are approximate and illustrative, gathered from various public sources and are intended to represent typical findings in the field. Actual IC50 values can vary based on experimental conditions.

Key Experimental Protocols

Investigating the effects of this compound or other MEK inhibitors typically involves two core experiments: a Western Blot to confirm target engagement (reduction of p-ERK) and a cell viability assay to quantify the cytotoxic or cytostatic effects.

Protocol: Western Blotting for p-ERK Inhibition

This protocol assesses the phosphorylation status of ERK1/2 as a direct measure of MEK inhibition.

-

Cell Culture & Treatment: Plate cancer cells (e.g., A375, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK1/2 and/or a housekeeping protein like GAPDH or β-Actin.

Protocol: Cell Viability (MTS/MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of an IC50 value.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation for Color Development: Incubate the plate for 1-4 hours. During this time, viable cells will convert the reagent into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability). Plot the % Viability against the log-transformed drug concentration and use non-linear regression (four-parameter variable slope) to calculate the IC50 value.

References

An In-depth Technical Guide to the Target Specificity and Kinase Profile of PD 198306

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of PD 198306, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase (MEK) pathway. It consolidates key quantitative data on its target affinity and broader kinase selectivity, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Introduction and Mechanism of Action

This compound is a cell-permeable small molecule compound identified as a highly selective and potent inhibitor of MEK1 and MEK2, the dual-specificity kinases at the core of the MAPK/ERK signaling cascade.[1][2][3] This pathway is a critical transducer of extracellular signals to the cell nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4] Aberrant activation of the MAPK/ERK pathway is a hallmark of many human cancers and other diseases.

The primary mechanism of action for this compound is the direct inhibition of MEK1 and MEK2 enzymatic activity.[5][6] By binding to MEK, it prevents the phosphorylation and subsequent activation of its downstream substrates, the Extracellular signal-Regulated Kinases ERK1 and ERK2.[7][8] This blockade leads to the attenuation of the entire signaling cascade, making this compound a valuable tool for research and a potential therapeutic agent. Kinetic studies indicate that this compound exhibits a rapid onset of action and unique hydrogen bonding and hydrophobic interactions within the enzyme's active site.[4]

Target Specificity and Potency

This compound demonstrates high potency against its intended targets, MEK1 and MEK2, in both biochemical and cellular contexts. The compound's inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).

Table 1: Target Potency of this compound

| Target/System | IC50 Value | Notes | Reference(s) |

| Isolated MEK Enzyme | 8 nM | Biochemical assay measuring direct enzyme inhibition. | [1][2][3] |

| MEK Activity (Synovial Fibroblasts) | 30 - 100 nM | Cellular assay measuring MEK activity within a cellular context. | [2][3] |

Kinase Selectivity Profile

A critical attribute of a high-quality chemical probe or drug candidate is its selectivity. This compound has been profiled against a panel of other kinases to determine its specificity for MEK. The data indicates a high degree of selectivity, with significantly lower potency against other common kinases.

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 Value | Notes | Reference(s) |

| ERK | > 1 µM | Extracellular signal-Regulated Kinase, downstream of MEK. | [2][3] |

| c-Src | > 4 µM | A non-receptor tyrosine kinase. | [2][3] |

| cdks | > 4 µM | Cyclin-Dependent Kinases, key regulators of the cell cycle. | [2][3] |

| PI 3-kinase γ | > 10 µM | Phosphoinositide 3-kinase gamma, involved in a separate signaling pathway. | [2][3] |

Signaling Pathway and Visualization

This compound acts on the canonical RAS-RAF-MEK-ERK signaling pathway. The diagram below illustrates the linear cascade and the specific point of inhibition by this compound.

Caption: The MAPK/ERK signaling cascade with this compound inhibition of MEK1/2.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Representative In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 value of this compound against isolated MEK1 enzyme.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

-

Prepare a stock solution of recombinant active MEK1 enzyme in kinase buffer.

-

Prepare a stock solution of an inactive ERK2 substrate in kinase buffer.

-

Prepare a stock solution of ATP (with [γ-32P]ATP for radiometric detection) in kinase buffer.

-

Perform a serial dilution of this compound in 100% DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure :

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO control).

-

Add 20 µL of the MEK1 enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a 20 µL mixture of the ERK2 substrate and ATP solution.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

-

Detection and Analysis :

-

Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Western Blot Analysis for ERK1/2 Phosphorylation

This cellular assay measures the ability of this compound to inhibit MEK activity within intact cells by quantifying the phosphorylation of its direct substrate, ERK.[5][7]

-

Cell Culture and Treatment :

-

Plate cells (e.g., B cell lines, fibroblasts) in appropriate growth media and culture until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary to reduce basal ERK phosphorylation.

-

Pre-treat cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle control for 1-2 hours.[5]

-

Stimulate the cells with a growth factor (e.g., EGF, FGF) for 10-15 minutes to induce the MAPK pathway.

-

-

Protein Extraction :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting :

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Caption: A standard workflow for Western blot analysis of p-ERK levels.

Apoptosis Assay via Annexin V & PI Staining

This protocol is used to determine if the inhibition of the MEK/ERK pathway by this compound induces apoptosis in cancer cell lines.[5]

-

Cell Treatment :

-

Culture cells as described previously.

-

Treat cells with a fixed concentration of this compound (e.g., 4 µM) or vehicle control for an extended period (e.g., 72 hours).[5]

-

Include a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Staining :

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells using a flow cytometer.

-

Identify cell populations:

-

Live cells (Annexin V-negative, PI-negative).

-

Early apoptotic cells (Annexin V-positive, PI-negative).

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

-

Quantify the percentage of cells in each quadrant to determine the apoptotic index.

-

Conclusion

This compound is a well-characterized chemical tool with high potency and selectivity for MEK1 and MEK2. Its ability to robustly inhibit ERK1/2 phosphorylation in cellular systems makes it an invaluable reagent for dissecting the roles of the MAPK signaling pathway in various biological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. abmole.com [abmole.com]

- 2. This compound | MEK | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. scbt.com [scbt.com]

- 5. Identification of Protein Kinase Inhibitors with a Selective Negative Effect on the Viability of Epstein-Barr Virus Infected B Cell Lines | PLOS One [journals.plos.org]

- 6. MEK | CymitQuimica [cymitquimica.com]

- 7. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Antihyperalgesic Profile of PD 198306: A Technical Overview for Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Emerging evidence has implicated the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, as a critical mediator in the development and maintenance of pain hypersensitivity.[1] This technical document provides a comprehensive analysis of PD 198306, a selective inhibitor of MAPK/ERK-kinase (MEK), and its demonstrated antihyperalgesic effects in preclinical animal models of neuropathic pain.[2][3] We will delve into its mechanism of action, summarize key quantitative outcomes from pivotal studies, detail experimental methodologies, and visualize the underlying biological and experimental frameworks.

Core Mechanism of Action: Inhibition of the MEK/ERK Signaling Cascade